(R)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride
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Overview
Description
“®-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride” is a chemical compound with the molecular formula C10H10N2O2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-cyanophenyl phenacyl ether involved the determination of its molecular and crystal structure through single crystal X-ray diffraction . Another study reported the synthesis of 2- (N- ( (2′- (2H-tetrazole-5-yl)- [1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid-based ester derivatives as a new class of angiotensin-II receptor antagonists .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction . For instance, the molecular and crystal structure of 2-cyanophenyl phenacyl ether was determined using single crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the Suzuki–Miyaura (SM) cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, has been used with organoboron reagents .Scientific Research Applications
Crystal Engineering with Gamma Amino Acids
(R)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride shares structural similarities with baclofen, a gamma amino acid used in crystal engineering. Baclofen and its analogs have been studied for their potential in forming multicomponent crystals with various carboxylic acids. These studies focus on the conformation, protonation, and specific intermolecular interactions of such compounds (Báthori & Kilinkissa, 2015).
Antimicrobial Activity
Similar to some derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, the compound could be explored for antimicrobial properties. These derivatives have shown significant antimicrobial activity against various bacteria and fungi, suggesting potential application in combating infections (Mickevičienė et al., 2015).
Synthesis and Structure Analysis
The synthesis and structural analysis of similar gamma-aminobutyric acid derivatives, like 4-amino-3phenylbutanoic acid hydrochloride and baclofen, have been extensively studied. These studies contribute to understanding the pharmacologically active substances and their potential applications in medical practice (Vasil'eva et al., 2016).
Substrate Stereospecificity
Research on the substrate and inhibitory properties of similar compounds, such as baclofen and its isomers, provides insights into their stereospecificity and active site topography. This information is crucial for understanding how these compounds interact with biological receptors and enzymes (Silverman et al., 1987).
Enantiomer Synthesis
The synthesis of enantiomers of similar compounds, like baclofen, using various chiral auxiliaries, is an important area of research. This process helps in obtaining enantiopure compounds, which are essential for specific therapeutic applications (Camps et al., 2004).
Ligand Binding to GABA-B Receptors
Studies on isomers of similar compounds have shown that they can be potent ligands for GABA-B receptors. Such research is vital for developing new compounds that bind to these receptors, which are significant in neurological processes (Ansar et al., 1999).
Safety And Hazards
The safety information for “®-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride” includes several hazard statements: H302+H312+H332, which indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The future directions for research on similar compounds could involve further exploration of their potential applications. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, could be further optimized for use with a variety of organoboron reagents .
properties
IUPAC Name |
(3R)-3-amino-4-(2-cyanophenyl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c12-7-9-4-2-1-3-8(9)5-10(13)6-11(14)15;/h1-4,10H,5-6,13H2,(H,14,15);1H/t10-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGYFQMRAJZGBQ-HNCPQSOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)C#N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](CC(=O)O)N)C#N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647468 |
Source
|
Record name | (3R)-3-Amino-4-(2-cyanophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride | |
CAS RN |
269726-79-6 |
Source
|
Record name | (3R)-3-Amino-4-(2-cyanophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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